molecular formula C22H18N2O3 B2804621 (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 478261-38-0

(3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2804621
CAS No.: 478261-38-0
M. Wt: 358.397
InChI Key: PLDDIFNRAORFEP-LNVKXUELSA-N
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Description

The compound (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is an indole derivative characterized by a 4-methoxyphenylmethoxyimino substituent at the 3-position and a phenyl group at the 1-position of the indole scaffold. Its Z-configuration ensures specific spatial orientation, influencing intermolecular interactions and biological activity. The molecular formula is estimated as C23H21N2O3, with a higher molecular weight (MW ~373.4 g/mol) due to the bulky methoxybenzyloxy group.

Properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-26-18-13-11-16(12-14-18)15-27-23-21-19-9-5-6-10-20(19)24(22(21)25)17-7-3-2-4-8-17/h2-14H,15H2,1H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDDIFNRAORFEP-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the indole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis and Tautomerism

The imino group (–N=) in the structure undergoes reversible hydrolysis under acidic or basic conditions, forming intermediates that influence tautomeric equilibria. For example:

  • Acidic hydrolysis : Protonation of the imino nitrogen leads to cleavage, generating an indolinone intermediate and 4-methoxyphenylmethoxyamine .

  • Tautomerization : The (3Z)-configuration can interconvert with the (3E)-isomer under specific conditions (e.g., UV light or thermal activation) .

Reaction TypeConditionsProductsReference
Acidic Hydrolysis1M HCl, 60°CIndolin-2-one + 4-methoxyphenylmethoxyamine
TautomerizationUV irradiation (254 nm)(3E)-isomer

Reduction Reactions

The imino group and carbonyl moiety are susceptible to reduction:

  • Catalytic hydrogenation : Using H<sub>2</sub>/Pd-C in ethanol reduces the C=N bond to a C–N single bond, yielding 3-[(4-methoxyphenylmethoxy)amino]-1-phenylindolin-2-one .

  • Sodium borohydride (NaBH<sub>4</sub>) : Selectively reduces the carbonyl group to a secondary alcohol.

Reaction TypeConditionsProductsReference
Catalytic HydrogenationH<sub>2</sub>/Pd-C, EtOH, 25°C3-[(4-Methoxyphenylmethoxy)amino]-1-phenylindolin-2-one
Carbonyl ReductionNaBH<sub>4</sub>, THF, 0°C3-{[(4-Methoxyphenyl)methoxy]imino}-1-phenylindolin-2-ol

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 5- or 7-positions due to electron-donating effects of the methoxy group:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at position 5 .

  • Halogenation : Bromine in acetic acid adds a bromine atom at position 7 .

Reaction TypeConditionsProductsReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivative
BrominationBr<sub>2</sub>/AcOH, 25°C7-Bromo derivative

Cycloaddition and Ring-Opening

The conjugated system participates in [3+2] cycloadditions with dipolarophiles like nitrones:

  • Reaction with nitrones : Forms spirocyclic oxadiazolidine derivatives under microwave irradiation .

Reaction TypeConditionsProductsReference
[3+2] CycloadditionNitrone, MW, 100°CSpiro[indoline-3,2'-oxadiazolidine]

Oxidation Reactions

The indolinone core is oxidized to quinoline derivatives under strong oxidants:

  • KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Cleaves the indole ring, yielding N-phenyl-4-methoxyphenylmethoxyamide .

Reaction TypeConditionsProductsReference
Oxidative CleavageKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, ΔN-Phenyl-4-methoxyphenylmethoxyamide

Complexation with Metal Ions

The imino group chelates transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with potential catalytic or therapeutic applications:

  • Cu(II) complexation : Forms a 1:1 complex in methanol, characterized by UV-Vis and ESR spectroscopy .

Reaction TypeConditionsProductsReference
Metal ChelationCuCl<sub>2</sub>, MeOH, 25°C[Cu(L)(H<sub>2</sub>O)<sub>2</sub>]Cl<sub>2</sub>

Scientific Research Applications

Biological Applications

The biological applications of this compound are diverse, particularly in medicinal chemistry. Below are some key areas where (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has shown potential:

Anticancer Activity

Indole derivatives are known for their anticancer properties. Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibiting specific kinases involved in cell growth regulation .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against a range of bacterial strains. Similar indole derivatives have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for therapeutic applications in treating infections.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies on related compounds have shown promising inhibitory activity against AChE, warranting further investigation into this compound's efficacy.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various indole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

A series of synthesized compounds including this compound were screened for antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Escherichia coli, suggesting strong antibacterial properties that could be harnessed for clinical applications.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole derivatives are studied extensively for their pharmacological properties. Below is a comparative analysis of the target compound with key analogs:

2.1 Structural and Substituent Differences
Compound Name Substituent (Position 3) Molecular Formula Key Features
Target Compound (4-Methoxyphenyl)methoxyimino C23H21N2O3 Bulky methoxybenzyloxy group; Z-configuration enhances π-π stacking .
(3Z)-3-[(4-Methoxyphenyl)imino]-1H-indol-2-one 4-Methoxyphenylimino C15H12N2O2 Simpler structure; lacks the methoxybenzyloxy group, reducing steric hindrance .
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one 4-Methylphenylimino C20H17N2O Methyl group (electron-donating) increases lipophilicity but reduces polarity compared to methoxy .
(3Z)-3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one 3-Iodo-4-methylphenylimino C15H12IN2O Iodine atom introduces halogen bonding potential but increases MW and toxicity risk .
3-{[(2,4-Dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1H-indol-2-one Dichlorobenzoyloxyimino C22H12Cl4N2O3 Chlorine substituents enhance electronegativity and stability but may elevate toxicity .
2.2 Bioactivity and Pharmacological Potential
  • Target Compound: The methoxy group may enhance binding to biological targets (e.g., enzymes or receptors) via electron donation and hydrophobic interactions. Indole derivatives are known for antibacterial, antifungal, and anti-inflammatory activities .
  • Methoxy vs.
2.3 Physicochemical Properties
  • Solubility: The target compound’s methoxybenzyloxy group reduces aqueous solubility compared to hydroxylated analogs (e.g., 4-hydroxyphenylimino in ) but improves lipid bilayer penetration .
  • Synthetic Complexity: Introducing the methoxybenzyloxyimino group requires multi-step synthesis, including protection/deprotection strategies, unlike simpler imino derivatives .

Biological Activity

The compound (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C22H18N2O3C_{22}H_{18}N_{2}O_{3} with a molecular weight of 358.39 g/mol. It features an indole core structure that is known for various biological activities.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through multiple mechanisms:

  • Antiviral Activity : Indole derivatives have been shown to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This mechanism is particularly relevant in the context of Hepatitis B Virus (HBV) and other viral infections .
  • Antimicrobial Properties : Compounds with methoxyphenyl groups have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description References
AntiviralPotential inhibitor of HBV replication via A3G modulation
AntimicrobialIn vitro activity against bacterial and fungal strains
AntioxidantPossible free radical scavenging properties
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of related indole derivatives, providing insights into the potential applications of this compound.

  • Antiviral Efficacy Against HBV :
    • A study demonstrated that derivatives similar to this compound showed significant antiviral activity against HBV, with IC50 values indicating effective inhibition at low concentrations. The mechanism was linked to the upregulation of A3G levels .
  • Antimicrobial Activity :
    • Research on related compounds revealed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was crucial for enhancing these properties .
  • Cancer Cell Studies :
    • In vitro studies indicated that indole derivatives could induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents. The modulation of specific signaling pathways was implicated in this effect .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with indole derivatives and functionalizing the core structure. Key steps include:

  • Imine formation : Reacting an indolinone precursor with a substituted hydroxylamine derivative under controlled pH (e.g., acetic acid buffer) to ensure regioselectivity .
  • Protection/deprotection strategies : Use of 4-methoxyphenylmethoxy groups requires temporary protection of reactive sites (e.g., Boc groups) to prevent side reactions .
  • Optimization of Z-configuration : Maintaining the (3Z)-stereochemistry requires low-temperature conditions (0–5°C) and inert atmospheres to avoid isomerization .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography (hexane/EtOAc gradients) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the Z-configuration (e.g., coupling constants for imine protons) and substituent positions .
  • Mass Spectrometry (HR-ESI-MS) : Confirm molecular weight and fragmentation patterns to rule out impurities .
  • X-ray Crystallography : Resolve conformational ambiguities, particularly for the oxyimino group’s spatial arrangement .
    Note : Purity ≥95% (HPLC) is recommended for biological studies .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat), fume hoods, and avoid aerosol formation .
  • First Aid :
    • Skin contact: Wash with soap/water; seek medical help if irritation persists .
    • Inhalation: Move to fresh air; monitor for respiratory distress .
      Storage : Store in airtight containers at –20°C, away from light to prevent degradation .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to isolate products .
  • Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) can improve efficiency, but residual metals must be removed via chelating resins .
  • Temperature Gradients : Gradual warming (e.g., –10°C to RT) minimizes byproducts during imine formation .
    Validation : Use DoE (Design of Experiments) to test variables like stoichiometry and reaction time .

Advanced: How does the Z-configuration influence biological activity, and how can conformational stability be assessed?

Answer:

  • Activity Impact : The Z-configuration creates a planar conformation that may enhance binding to hydrophobic pockets in enzymes (e.g., kinase targets) .
  • Stability Studies :
    • Dynamic NMR : Track isomerization rates under physiological conditions (e.g., pH 7.4 buffer at 37°C) .
    • Molecular Dynamics Simulations : Predict conformational flexibility and ligand-target interactions .

Advanced: How can conflicting data in biological assays (e.g., IC50 variability) be resolved?

Answer:

  • Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature, and cell passage number .
  • Compound Integrity : Verify stability via LC-MS before assays; degradation products may skew results .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays .

Advanced: What strategies are effective for studying interactions with biological targets?

Answer:

  • In Silico Docking : Use AutoDock Vina to model binding poses with targets like COX-2 or cytochrome P450 .
  • SPR/BLI (Biolayer Interferometry) : Quantify binding kinetics (kon/koff) in real time .
  • Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning .

Advanced: How can poor aqueous solubility be addressed in in vitro assays?

Answer:

  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity, then enzymatically cleave in situ .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

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